

Application Notes and Protocols for Rabeprazole-13C,d3 in Drug Metabolism Research

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Compound of Interest						
Compound Name:	Rabeprazole-13C,d3					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Rabeprazole-13C,d3**, a stable isotope-labeled analog of Rabeprazole, in drug metabolism and pharmacokinetic (DMPK) research. The inclusion of a stable isotope label allows for precise quantification and differentiation from the unlabeled drug, making it an invaluable tool for in vitro and in vivo studies.

Introduction to Rabeprazole and its Metabolism

Rabeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid production.[1][2] It is extensively metabolized in the liver, primarily through non-enzymatic reduction to rabeprazole thioether.[3][4] The cytochrome P450 enzymes, CYP2C19 and CYP3A4, are also involved in its metabolism to a lesser extent compared to other PPIs, forming metabolites such as desmethyl rabeprazole and rabeprazole sulfone.[1][3][4] Understanding the metabolic fate of rabeprazole is crucial for assessing its efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Role of Rabeprazole-13C,d3 in Research

Rabeprazole-13C,d3 serves as an ideal internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]



[6] The mass shift of +4 amu (1 from 13C and 3 from deuterium) allows for its distinct detection from the unlabeled rabeprazole, while its chemical properties remain nearly identical.[6][7] This ensures that it behaves similarly to the analyte during sample extraction, chromatographic separation, and ionization, thereby compensating for variability and improving the accuracy and precision of quantitative analyses.[5][8][9]

Key Applications:

- Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of rabeprazole in preclinical and clinical studies.[10][11]
- Metabolite Identification and Quantification: To aid in the identification and quantification of rabeprazole metabolites in various biological matrices.[12]
- Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of rabeprazole.[10]
- In Vitro Metabolism Studies: To investigate the metabolic pathways of rabeprazole using liver microsomes, hepatocytes, or recombinant enzyme systems.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of rabeprazole and typical mass spectrometry settings for the analysis of rabeprazole and its labeled internal standard.

Table 1: Pharmacokinetic Parameters of Rabeprazole (Oral Administration)

Parameter	Value	Reference
Bioavailability	~52%	[4]
Protein Binding	96.3%	[1]
Elimination Half-life	~1 hour	[1][4]
Time to Peak Plasma Concentration (Tmax)	~3-4 hours	[4]
Excretion	90% via kidney as metabolites	[1]



Table 2: Typical LC-MS/MS Parameters for Rabeprazole and Rabeprazole-13C,d3

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (eV)	Reference
Rabeprazole	360.1	242.1	Optimized for instrument	[13]
Rabeprazole- 13C,d3	364.1	246.1	Optimized for instrument	Derived

Note: Collision energy should be optimized for the specific mass spectrometer being used.

Experimental Protocols

This protocol outlines a method for the quantitative determination of rabeprazole in human plasma using **Rabeprazole-13C,d3** as an internal standard.

Materials:

- Human plasma (with anticoagulant)
- Rabeprazole analytical standard
- Rabeprazole-13C,d3 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge



LC-MS/MS system

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of rabeprazole and **Rabeprazole-13C,d3** in methanol.
 - Prepare serial dilutions of the rabeprazole stock solution in methanol to create calibration standards (e.g., 1-2000 ng/mL).
 - Prepare a working solution of Rabeprazole-13C,d3 at a concentration of 100 ng/mL in methanol.
- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample (calibration standard, quality control, or unknown), add 25 μL of the Rabeprazole-13C,d3 working solution.
 - Vortex for 30 seconds.
 - Add 300 μL of acetonitrile to precipitate proteins.
 - Vortex for 2 minutes.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - \circ Reconstitute the dried residue in 200 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 column (e.g., 50 x 2.1 mm, 3.5 μm)



- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Monitor the transitions specified in Table 2.
 - Optimize source parameters (e.g., capillary voltage, source temperature) according to the instrument manufacturer's guidelines.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of rabeprazole to Rabeprazole-13C,d3 against the concentration of the calibration standards.
 - Determine the concentration of rabeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

This protocol describes an experiment to investigate the metabolism of rabeprazole using HLMs.

Materials:

- Human Liver Microsomes (HLM)
- Rabeprazole
- Rabeprazole-13C,d3



- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (cold)
- Incubator/water bath
- LC-MS/MS system

Procedure:

- Incubation:
 - \circ Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein), phosphate buffer, and rabeprazole (e.g., 1 μ M).
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate at 37°C with gentle shaking.
 - Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Quenching and Sample Preparation:
 - Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing Rabeprazole 13C,d3 (as an internal standard for the quantification of remaining rabeprazole).
 - Vortex and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
 - Transfer the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using the LC-MS/MS method described in Protocol 1 to quantify the amount of rabeprazole remaining at each time point.



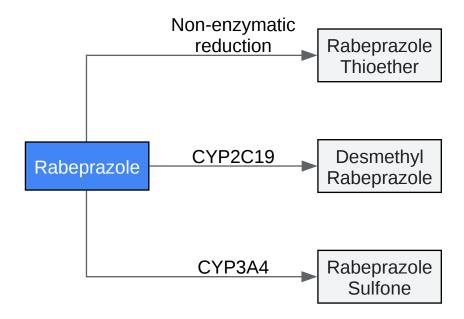
 To identify metabolites, perform a full scan or precursor ion scan to look for expected metabolic products (e.g., rabeprazole thioether, desmethyl rabeprazole, rabeprazole sulfone).

• Data Analysis:

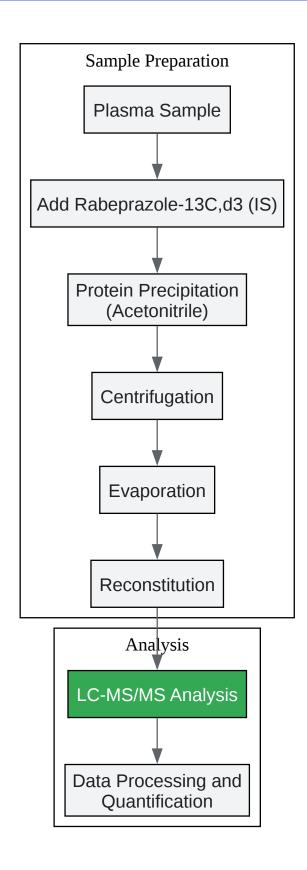
- Plot the natural logarithm of the remaining rabeprazole concentration versus time to determine the in vitro half-life (t1/2).
- Calculate the intrinsic clearance (CLint).

Visualizations

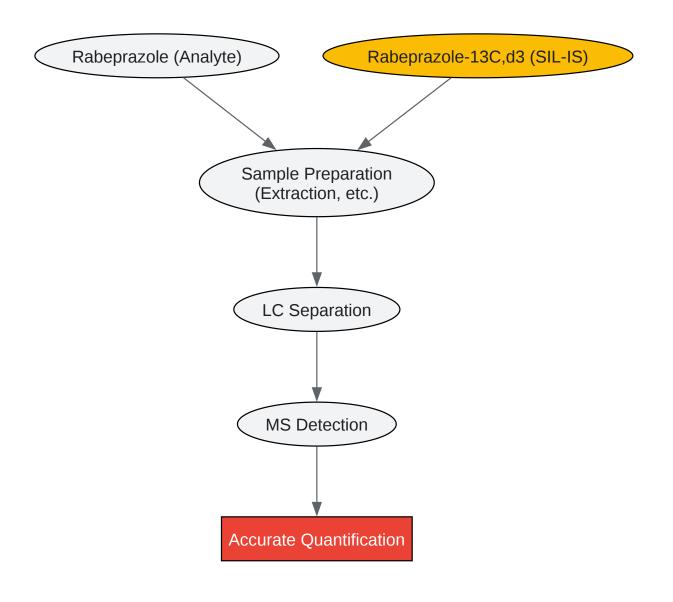












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